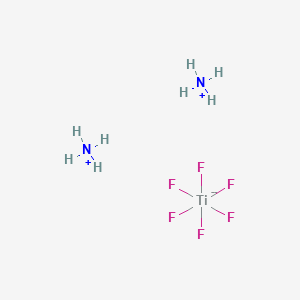

Ammoniumhexafluorotitanate

Übersicht

Beschreibung

Ammonium hexafluorotitanate (NH4F2Ti) is a highly reactive chemical compound used in various scientific research applications due to its ability to catalyze certain chemical reactions. It is a white, odorless powder that is soluble in water and alcohol. It is also known as ammonium titanate, hexafluorotitanic acid, and ammonium hexafluorotitanate.

Wissenschaftliche Forschungsanwendungen

Herstellung von Titandioxid

Ammoniumhexafluorotitanate wird bei der Herstellung von Titandioxid aus dem this compound-Siliziumdioxidsystem verwendet . Der Prozess beinhaltet die thermodynamische Analyse der chemischen Affinitätswerte der Oxide der Elemente, aus denen Titan-haltige Konzentrate bestehen, in Bezug auf fluorierende Reagenzien .

Hydrofluorid-Technologie

Die Verbindung spielt eine wichtige Rolle in der Hydrofluorid-Technologie, die bei der Produktion von Titandioxid eingesetzt wird . Die vorherrschende Bildung von Ammoniumhexafluorosilicat, das die Produkte der Pyrohydrolyse von Titansalzen bei der Bildung bindet, sublimiert bei einer Temperatur von 250–300 °C .

Hydrolyse von Titansalz

This compound wird im System (NH4)2TiF6 - (NH4)2SiF6 -NH4F-H2O verwendet, wobei Bedingungen für die Hydrolyse eines Titansalzes ohne Zugabe von alkalischen Reagenzien entstehen . Die Hydrolyse wird durch einen alkalischeren pH-Wert der (NH4)2SiF6-Lösung in Gegenwart von NH4F im Vergleich zum pH-Wert der (NH4)2TiF6-Hydrolyse verursacht, die in einer Lösung von NH4F der gleichen Konzentration beginnt .

Korrosionsschutz-Reinigungsmittel

This compound wird als Korrosionsschutz-Reinigungsmittel verwendet . Es hilft bei der Verhinderung von Korrosion und erhöht so die Lebensdauer der Materialien, auf die es angewendet wird .

Herstellung von Keramik und Glas

Die Verbindung wird auch für die Herstellung von Keramik und Glas verwendet . Es spielt eine entscheidende Rolle im Herstellungsprozess und trägt zu den Eigenschaften des Endprodukts bei

Wirkmechanismus

Target of Action

Ammonium hexafluorotitanate, with the chemical formula (NH4)2[TiF6], is an inorganic compound that primarily targets titanium ores, specifically ilmenite . The compound interacts with these ores during the extraction process of titanium .

Mode of Action

The compound consists of ammonium ions and the hexafluorotitanate dianion . In the extraction process of titanium from its principal ore ilmenite, the ore is treated with excess ammonium fluoride . This interaction results in the formation of ammonium hexafluorotitanate . In the lattice, [TiF6]2- octahedra interact with the ammonium cations by hydrogen bonds .

Biochemical Pathways

The primary biochemical pathway affected by ammonium hexafluorotitanate is the extraction of titanium from ilmenite . The compound is used to treat the ore with excess ammonium fluoride, resulting in the formation of ammonium hexafluorotitanate . After the removal of iron impurities, the titanium is recovered as a hydrated titanium dioxide by treatment of the aqueous extract of the hexafluoride with ammonia .

Result of Action

The result of the action of ammonium hexafluorotitanate is the extraction of titanium from its principal ore, ilmenite . The compound enables the removal of iron impurities and the recovery of titanium as a hydrated titanium dioxide .

Action Environment

The action of ammonium hexafluorotitanate is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the formation of ammonium hexafluorosilicate, which binds the products of pyrohydrolysis of titanium salts upon formation, sublimates at a temperature of 250–300°C . This process reduces the temperature of pyrohydrolysis, confirming its application in the hydrofluoride technology used in the production of titanium dioxide .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that in the lattice, [TiF6]2- octahedra interact with the ammonium cations by hydrogen bonds . This suggests that ammonium hexafluorotitanate could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that in the lattice, [TiF6]2- octahedra interact with the ammonium cations by hydrogen bonds . This could potentially influence its interactions with biomolecules at the molecular level.

Eigenschaften

IUPAC Name |

diazanium;hexafluorotitanium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2H3N.Ti/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGYKLMMQCTUGI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].F[Ti-2](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H8N2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.935 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16962-40-6 | |

| Record name | Ammonium hexafluorotitanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Ammonium hexafluorotitanate?

A1: The molecular formula of Ammonium hexafluorotitanate is (NH4)2TiF6. Its molecular weight is 241.92 g/mol.

Q2: Is there any spectroscopic data available to confirm its structure?

A2: Yes, several studies used various spectroscopic techniques to characterize Ammonium hexafluorotitanate. For example, Raman spectroscopy, Fourier-transform infrared spectrometry (FTIR), and X-ray diffraction (XRD) were employed to analyze the composition and structure of Ammonium oxotrifluorotitanate discoid crystals grown from Ammonium hexafluorotitanate and boric acid solutions. [] Additionally, X-ray photoelectron spectroscopy (XPS) has been used to analyze the composition of gold-dispersed titanium dioxide thin films prepared using Ammonium hexafluorotitanate. []

Q3: How is Ammonium hexafluorotitanate typically synthesized for research purposes?

A3: A common method involves reacting titanium oxide (TiO2) with ammonium bifluoride (NH4HF2) at temperatures below 200°C. This reaction releases water vapor and ammonia, yielding Ammonium hexafluorotitanate. This method offers advantages in terms of cost-effectiveness and reduced environmental impact compared to using pre-synthesized Ammonium hexafluorotitanate. []

Q4: What role does boric acid play in solutions containing Ammonium hexafluorotitanate?

A4: Boric acid (H3BO3) often acts as a hydrolysis agent in solutions containing Ammonium hexafluorotitanate. It promotes the controlled conversion of Ammonium hexafluorotitanate to titanium dioxide, a process widely used in thin film deposition techniques like liquid phase deposition (LPD). [, , , , , ]

Q5: Can Ammonium hexafluorotitanate be used to synthesize doped titanium dioxide materials?

A5: Yes, researchers have successfully synthesized doped titanium dioxide materials using Ammonium hexafluorotitanate. For instance, iron and cobalt-doped titanium dioxide thin films were prepared via LPD by incorporating FeOOH-HF or Co(NO3)2-ethylenediamine into the reaction solution. [] Similarly, niobium-doped titanium oxide films were synthesized using a mixture of Ammonium hexafluorotitanate, boric acid, niobium oxide, and ammonium hydrogen fluoride. []

Q6: What are the primary applications of Ammonium hexafluorotitanate in materials science?

A6: Ammonium hexafluorotitanate is widely used as a precursor for preparing titanium dioxide (TiO2) materials, particularly in thin film fabrication and the synthesis of nanostructures with diverse morphologies. [, , , , , , , , , , , , ]

Q7: How is Ammonium hexafluorotitanate utilized in liquid phase deposition (LPD)?

A7: In LPD, Ammonium hexafluorotitanate reacts with water in the presence of a hydrolysis agent, typically boric acid, to deposit titanium dioxide films on various substrates. This method enables precise control over film thickness and morphology by adjusting reaction parameters like temperature, concentration, and time. [, , , , , ]

Q8: What types of titanium dioxide nanostructures have been prepared using Ammonium hexafluorotitanate?

A8: Researchers have synthesized a variety of TiO2 nanostructures using Ammonium hexafluorotitanate, including:- Nanotubes: Synthesized using anodic aluminum oxide (AAO) templates or ZnO nanorods. [, , , ]- Nanoparticles: Synthesized in aqueous solutions and used in various applications. [, , , ]- Hollow spheres: Prepared via a wet chemical process and exhibited enhanced photocatalytic activity. [, ]- Hierarchical structures: Fabricated hydrothermally, featuring rutile nanorods and anatase branches. []- Inverse opals: Fabricated using colloidal crystals as templates and exhibiting unique optical properties. [, ]

Q9: What are the advantages of using Ammonium hexafluorotitanate in preparing titanium dioxide for photocatalysis?

A9: Ammonium hexafluorotitanate offers several benefits in this context:

- Control over morphology: Allows for the synthesis of TiO2 nanostructures with controlled size and shape, influencing photocatalytic efficiency. [, , , , , , , , , , , , ]

- Crystallinity control: Enables the preparation of TiO2 in different crystalline phases (anatase, rutile) or mixed phases, which can significantly impact photocatalytic activity. [, , , , ]

- Doping: Facilitates the incorporation of dopants like fluorine, copper, niobium, or others into the TiO2 structure, potentially enhancing its photocatalytic properties. [, , , , ]

- Low-temperature processing: Allows for the preparation of TiO2 nanostructures at relatively low temperatures, potentially reducing energy consumption and avoiding unwanted phase transformations or particle aggregation. [, , , , , , ]

Q10: Are there any environmental concerns associated with using Ammonium hexafluorotitanate?

A10: Yes, the use of Ammonium hexafluorotitanate raises some environmental concerns, primarily due to the potential release of fluoride ions during synthesis and application. These ions can be harmful to human health and ecosystems. Therefore, responsible handling and waste management practices are crucial to minimize the environmental impact. []

Q11: What are some potential alternatives to Ammonium hexafluorotitanate in titanium dioxide synthesis?

A11: Researchers are exploring alternative titanium precursors for TiO2 synthesis, including titanium tetrachloride (TiCl4), titanium alkoxides like titanium isopropoxide [Ti(OiPr)4], and titanium oxysulfate (TiOSO4). These alternatives may offer environmental advantages over Ammonium hexafluorotitanate, depending on the specific synthesis route and desired application. []

Q12: What are some promising areas for future research on Ammonium hexafluorotitanate and its derivatives?

A12: Future research could explore:

- Developing more environmentally friendly synthesis methods: This could involve using less hazardous precursors or optimizing reaction conditions to minimize waste generation. []

- Exploring new applications for Ammonium hexafluorotitanate-derived materials: This could include areas like energy storage, gas sensing, or biomedical applications. [, ]

- Investigating the long-term stability and degradation pathways of Ammonium hexafluorotitanate-derived materials: This information is crucial for assessing their environmental fate and potential risks. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)